molecular formula C14H10N4O2S B3858762 2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole

Cat. No.: B3858762
M. Wt: 298.32 g/mol
InChI Key: QMMWOFZCOSPFMY-OQLLNIDSSA-N
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Description

2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2-nitrobenzaldehyde with 2-hydrazinyl-1,3-benzothiazole under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, where substituents on the ring can be replaced by other functional groups.

    Condensation: The hydrazinyl group can react with carbonyl compounds to form hydrazones.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole include other benzothiazole derivatives such as:

  • 2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole
  • 2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole
  • 2-[(2E)-2-(5-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole

These compounds share similar structural features but differ in the position of the nitro group on the benzylidene moiety. The unique positioning of the nitro group in this compound can influence its reactivity and biological activity, making it distinct from its analogs .

Properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c19-18(20)12-7-3-1-5-10(12)9-15-17-14-16-11-6-2-4-8-13(11)21-14/h1-9H,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMWOFZCOSPFMY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole
Reactant of Route 2
2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole
Reactant of Route 3
2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole
Reactant of Route 4
2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole
Reactant of Route 5
2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole
Reactant of Route 6
2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole

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